molecular formula C11H15O2PS B5888500 m-Diethylthiophosphinylbenzoic acid

m-Diethylthiophosphinylbenzoic acid

Cat. No.: B5888500
M. Wt: 242.28 g/mol
InChI Key: FKBJNFUIGVCRRY-UHFFFAOYSA-N
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Description

m-Diethylthiophosphinylbenzoic acid is a thiophosphorus-containing benzoic acid derivative characterized by a diethylthiophosphinyl group (-P(S)(OEt)₂) attached to the meta position of the benzoic acid backbone. Its thiophosphoryl moiety may confer unique electronic and steric properties, influencing reactivity and coordination behavior.

Properties

IUPAC Name

3-diethylphosphinothioylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15O2PS/c1-3-14(15,4-2)10-7-5-6-9(8-10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBJNFUIGVCRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=S)(CC)C1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15O2PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of m-Diethylthiophosphinylbenzoic acid typically involves the reaction of m-diethylthiophosphinyl chloride with benzoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: m-Diethylthiophosphinylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophosphinyl group to a phosphine.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphines.

    Substitution: Halogenated or nitrated benzoic acid derivatives.

Scientific Research Applications

Chemistry: m-Diethylthiophosphinylbenzoic acid is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of m-Diethylthiophosphinylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylthiophosphinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

While direct studies on m-diethylthiophosphinylbenzoic acid are absent in the provided sources, comparative methodologies for analogous compounds (e.g., 2-aminobenzamides) offer a framework for analysis. Key parameters for comparison typically include:

Table 1: General Comparison Framework for Thiophosphoryl/Aromatic Acid Derivatives

Property Typical Range for Thiophosphoryl Derivatives Example Compound (2-Aminobenzamide) Notes
Solubility Low in polar solvents Moderate in DMSO Depends on substituent effects
Thermal Stability Decomposes >200°C Stable up to 150°C Phosphorus groups enhance stability
Reactivity Nucleophilic at S or P centers Amide bond hydrolysis Influenced by electronic effects

Key Findings from Analogous Studies:

  • Electronic Effects : Thiophosphoryl groups (e.g., -P(S)R₂) exhibit stronger electron-withdrawing characteristics compared to carbonyl or sulfonyl groups, altering reaction pathways in benzoic acid derivatives .
  • Steric Hindrance : Bulky substituents (e.g., diethyl groups) reduce reactivity in nucleophilic substitution reactions but enhance selectivity in coordination chemistry .
  • No direct evidence exists for this compound in this context .

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